molecular formula C46H53BrN2O4 B14081046 1-Bromo-N,N'-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide

1-Bromo-N,N'-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide

Cat. No.: B14081046
M. Wt: 777.8 g/mol
InChI Key: NMBZRUJXCUYRBN-UHFFFAOYSA-N
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Description

1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is a complex organic compound that belongs to the family of perylene diimides. These compounds are known for their excellent photophysical properties, making them valuable in various scientific and industrial applications, particularly in the field of organic photovoltaics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide typically involves the Suzuki coupling reaction. This reaction is performed by coupling 2,2′,7,7′-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-bifluorenylidene with 1-bromo-N,N’-di(undecan-6-yl)perylene-3,4:9,10-bis(dicarboximide) under specific conditions .

Industrial Production Methods

While the detailed industrial production methods are not extensively documented, the Suzuki coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide primarily undergoes substitution reactions. The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Conditions: The reactions are typically carried out in organic solvents like toluene or dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the substituents introduced during the substitution process. For example, replacing the bromine atom with a phenyl group would yield a phenyl-substituted perylene diimide derivative.

Scientific Research Applications

1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide exerts its effects is primarily through its electronic properties. The compound’s ability to absorb and emit light makes it an excellent candidate for applications in organic electronics and photovoltaics. The molecular targets and pathways involved include the interaction with light and the subsequent generation of excitons, which are crucial for the functioning of organic solar cells and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-N,N’-di(undecan-6-yl)-3,4,9,10-perylene dicarboximide is unique due to its bromine substituent, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various applications in material science and organic electronics.

Properties

Molecular Formula

C46H53BrN2O4

Molecular Weight

777.8 g/mol

IUPAC Name

11-bromo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C46H53BrN2O4/c1-5-9-13-17-28(18-14-10-6-2)48-43(50)33-24-21-30-31-22-25-35-40-36(46(53)49(45(35)52)29(19-15-11-7-3)20-16-12-8-4)27-37(47)41(42(31)40)32-23-26-34(44(48)51)39(33)38(30)32/h21-29H,5-20H2,1-4H3

InChI Key

NMBZRUJXCUYRBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)Br)C1=O

Origin of Product

United States

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